(11-Azidoundecyl)trimethoxysilane

Description

The exact mass of the compound (11-Azidoundecyl)trimethoxysilane is 317.21346839 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (11-Azidoundecyl)trimethoxysilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (11-Azidoundecyl)trimethoxysilane including the price, delivery time, and more detailed information at info@benchchem.com.

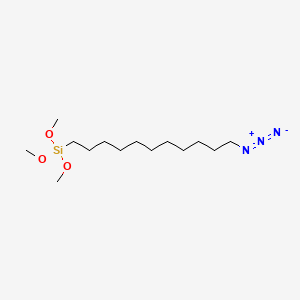

Structure

3D Structure

Properties

IUPAC Name |

11-azidoundecyl(trimethoxy)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H31N3O3Si/c1-18-21(19-2,20-3)14-12-10-8-6-4-5-7-9-11-13-16-17-15/h4-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSJXAKDVNDMME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCN=[N+]=[N-])(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H31N3O3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334521-23-2 | |

| Record name | (11-Azidoundecyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(11-Azidoundecyl)trimethoxysilane: A Comprehensive Technical Guide for Surface Functionalization and Bioconjugation

Introduction

(11-Azidoundecyl)trimethoxysilane is a bifunctional molecule that has become an invaluable tool for researchers and scientists in the fields of materials science, biotechnology, and drug development.[1] Its unique structure, featuring a trimethoxysilane group at one end and a terminal azide group at the other, allows for the covalent linkage of organic and biological molecules to inorganic surfaces. This guide provides an in-depth technical overview of its chemical properties, structure, and applications, with a focus on practical methodologies for surface modification and bioconjugation.

Core Chemical Properties and Structure

A thorough understanding of the chemical and structural characteristics of (11-Azidoundecyl)trimethoxysilane is fundamental to its effective application.

Key Chemical Identifiers and Properties

| Property | Value |

| Molecular Formula | C14H31N3O3Si[1][2][3][4][5][6] |

| Molecular Weight | 317.51 g/mol [1][2][3][4][5][6][7] |

| CAS Number | 334521-23-2[1][2][4][5][6][7] |

| Appearance | Colorless to light yellow liquid[1][2][8] |

| Boiling Point | 105 °C at 0.04 mmHg[1][4] |

| Density | 0.973 g/mL[9] |

| Refractive Index | ~1.44-1.45 at 20°C[1][4][5] |

Molecular Architecture

The (11-Azidoundecyl)trimethoxysilane molecule can be deconstructed into three critical functional domains:

-

Trimethoxysilane Headgroup: This silicon-containing group is the anchor for surface attachment. The methoxy groups are hydrolytically unstable and react with surface hydroxyl groups to form stable siloxane bonds.

-

Undecyl Spacer: The eleven-carbon alkyl chain provides a flexible linker, separating the terminal functional group from the substrate surface. This spatial separation is crucial for reducing steric hindrance and enhancing the accessibility of the azide group for subsequent reactions.

-

Terminal Azide Group: This functional group is the reactive site for "click chemistry" reactions, enabling the covalent attachment of a wide array of molecules.[1]

Figure 1. Molecular structure of (11-Azidoundecyl)trimethoxysilane.

Surface Functionalization via Self-Assembled Monolayers (SAMs)

The formation of a self-assembled monolayer (SAM) is the cornerstone of surface modification with (11-Azidoundecyl)trimethoxysilane. This process transforms a bare inorganic substrate into a functionalized surface ready for bioconjugation.

Mechanism of SAM Formation

The covalent attachment of the silane to a hydroxylated surface proceeds through a two-step hydrolysis and condensation mechanism.

Figure 2. Workflow of surface functionalization with (11-Azidoundecyl)trimethoxysilane.

Experimental Protocol for Surface Silanization

This protocol outlines a general procedure for modifying a silica-based substrate. Optimization may be necessary for different materials.

Materials:

-

Substrate (e.g., glass slide, silicon wafer)

-

(11-Azidoundecyl)trimethoxysilane

-

Cleaning agents (e.g., acetone, isopropanol, Piranha solution)

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning and Activation: Thoroughly clean the substrate to remove organic contaminants and generate surface hydroxyl groups.[10] A common method involves sonication in acetone and isopropanol, followed by treatment with Piranha solution or UV/Ozone.[10][11]

-

Silane Solution Preparation: In a dry environment, prepare a 1-5 mM solution of (11-Azidoundecyl)trimethoxysilane in an anhydrous solvent.[11] The use of an anhydrous solvent is critical to prevent premature polymerization of the silane in the bulk solution.[10][11]

-

Silanization: Immerse the cleaned and activated substrate in the silane solution. The reaction can be carried out at room temperature for 2-4 hours or at a moderately elevated temperature (e.g., 60°C) for a shorter duration.[10]

-

Rinsing and Curing: After immersion, rinse the substrate thoroughly with fresh anhydrous solvent to remove any non-covalently bound silane molecules.[10][11] Curing the substrate in an oven at 110-120°C for 30-60 minutes promotes the formation of a stable siloxane network.[10][11]

Bioconjugation via "Click Chemistry"

The azide-terminated surface serves as a versatile platform for the immobilization of biomolecules through "click chemistry".[1] This family of reactions is known for its high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a robust and widely used method for forming a stable triazole linkage between the azide-functionalized surface and an alkyne-modified biomolecule.[12]

Figure 3. Schematic of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological systems sensitive to copper, SPAAC offers a catalyst-free alternative. This reaction utilizes a strained cycloalkyne (e.g., DBCO) that reacts spontaneously with the azide.

Characterization of Functionalized Surfaces

Verifying the success of each step in the surface modification process is crucial. Several surface-sensitive analytical techniques can be employed for this purpose.

| Technique | Information Provided |

| Contact Angle Goniometry | Assesses changes in surface wettability, indicating successful monolayer formation.[13] |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition and chemical states of atoms on the surface.[13][14] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Detects the characteristic vibrational modes of functional groups, such as the azide stretch.[14][15] |

| Ellipsometry | Measures the thickness of the deposited monolayer.[16] |

| Atomic Force Microscopy (AFM) | Provides topographical information and assesses the uniformity of the SAM. |

Applications in Research and Drug Development

The ability to create well-defined, azide-functionalized surfaces has a broad impact on various research and development areas:

-

Biosensors: Immobilization of antibodies, enzymes, or nucleic acids for diagnostic applications.[17]

-

Drug Delivery: Functionalization of nanoparticles for targeted drug delivery.[1]

-

Cell and Tissue Engineering: Creation of biocompatible surfaces that can control cell adhesion and growth.

-

Proteomics and Genomics: Development of microarrays for high-throughput analysis.

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Patchy or Incomplete Monolayer | Inadequate substrate cleaning; moisture in the solvent. | Implement a rigorous cleaning protocol; use anhydrous solvents and an inert atmosphere.[10] |

| Silane Aggregation | High silane concentration; premature hydrolysis in solution. | Use a lower silane concentration; prepare the solution immediately before use.[10] |

| Low Bioconjugation Efficiency | Steric hindrance; inefficient catalyst system (for CuAAC). | Consider a longer spacer arm silane; optimize catalyst and ligand concentrations. |

Conclusion

(11-Azidoundecyl)trimethoxysilane is a powerful and versatile chemical tool for surface functionalization and bioconjugation. Its ability to form stable, well-defined self-assembled monolayers with a reactive azide terminus makes it an enabling technology for a wide range of applications in the life sciences and materials science. By following robust protocols and employing appropriate characterization techniques, researchers can effectively leverage the unique properties of this molecule to advance their scientific and technological goals.

References

-

(11-Azidoundecyl)trimethoxysilane. Chem-Impex. Retrieved from [Link]

- Silane-Functionalized Polymers Using "Click Chemistry" for Surface Applications. (2020). Macromolecules, 53(15), 6344–6353.

- "Click" modification of silica surfaces and glass microfluidic channels. (2007). Lab on a Chip, 7(2), 229-236.

-

(11-Azidoundecyl)Trimethoxysilane 93.0%(GC). PureSynth. Retrieved from [Link]

-

(11-Azidoundecyl)trimethoxysilane. PubChem. Retrieved from [Link]

- Stable Molecular Surface Modification of Nanostructured, Mesoporous Metal Oxide Photoanodes by Silane and Click Chemistry. (2019).

- Click Chemistry on Surfaces: 1,3-Dipolar Cycloaddition Reactions of Azide-Terminated Monolayers on Silica. (2006). Langmuir, 22(5), 2219–2223.

- Silane meets click chemistry: towards the functionalization of wet bacterial cellulose sheets. (2015). ChemSusChem, 8(3), 481-488.

-

11-AZIDOUNDECYLTRIMETHOXYSILANE, 95%. Gelest, Inc. Retrieved from [Link]

-

(11-azidoundecyl)trimethoxysilane (C14H31N3O3Si). PubChemLite. Retrieved from [Link]

-

11-Azidoundecyltrimethoxysilane, 94%. Thermo Fisher Scientific. Retrieved from [Link]

-

11-Azidoundecyltrimethoxysilane. SIKÉMIA. Retrieved from [Link]

- SELF ASSEMBLED MONOLAYERS -A REVIEW. (2012). International Journal of ChemTech Research, 4(1), 258-265.

- CHARACTERIZATION OF ALKYLSILANE SELF-ASSEMBLED MONOLAYERS BY MOLECULAR SIMULATION. (2013). The Journal of Physical Chemistry C, 117(4), 1675-1686.

- Characterization of alkylsilane self-assembled monolayers by molecular simulation. (2015). Langmuir, 31(9), 2717-2726.

- Electrochemical characterization of Self-assembled Monolayers (SAMs) of silanes on indium tin oxide (ITO) electrodes. (2012). Journal of Colloid and Interface Science, 372(1), 133-140.

-

Characterisation of self-assembled monolayers? ResearchGate. Retrieved from [Link]

- SURFACE FUNCTIONALIZATION OF A SILICON NANOWIRE FIELD-EFFECT TRANSISTOR (SINW-FET) FOR miRNA DETECTION. (2019). Trepo, 1-76.

- Surface functionalization of silica particles for their efficient fluorescence and stereo selective modification. (2016). Colloids and Surfaces A: Physicochemical and Engineering Aspects, 497, 236-243.

-

Surface Modification of Glass Beads with an Aminosilane Monolayer. ePrints Soton. Retrieved from [Link]

- Silanes for adhesion promotion and surface modification. (2012). In K. Moriguchi & S. Utagawa (Eds.), Silane: Chemistry, Applications and Performance (pp. 87-109). Nova Science Publishers.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (11-Azidoundecyl)trimethoxysilane | CymitQuimica [cymitquimica.com]

- 3. (11-Azidoundecyl)trimethoxysilane | C14H31N3O3Si | CID 46779110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 11-AzidoundecyltriMethoxysilane, 95% | 334521-23-2 [chemicalbook.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. 11-Azidoundecyltrimethoxysilane - SIKÉMIA [sikemia.com]

- 7. pure-synth.com [pure-synth.com]

- 8. (11-Azidoundecyl)trimethoxysilane | 334521-23-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. 11-AZIDOUNDECYLTRIMETHOXYSILANE, 95% - Gelest, Inc. [gelest.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Research Portal [researchdiscovery.drexel.edu]

- 13. krc.cecri.res.in [krc.cecri.res.in]

- 14. "Click" modification of silica surfaces and glass microfluidic channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. trepo.tuni.fi [trepo.tuni.fi]

(11-Azidoundecyl)trimethoxysilane: Comprehensive Synthesis, Characterization, and Surface Engineering Guide

Executive Summary

(11-Azidoundecyl)trimethoxysilane (CAS: 334521-23-2) is a highly versatile, bifunctional organosilane widely utilized in surface engineering, bioconjugation, and nanomaterial synthesis (1)[1]. Structurally, it comprises a hydrolyzable trimethoxysilyl headgroup, an 11-carbon hydrophobic alkyl spacer, and a bio-orthogonal azide tail. This unique architecture allows researchers to covalently modify siliceous or metal oxide substrates, transforming them into reactive platforms for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) (2)[2]. This whitepaper details the mechanistic synthesis, analytical validation, and field-proven protocols for deploying this molecule in advanced research.

Rationale and Mechanistic Synthesis

Causality in Molecular Design

Every structural component of (11-Azidoundecyl)trimethoxysilane serves a distinct thermodynamic or kinetic purpose:

-

Trimethoxysilyl Headgroup: Unlike highly reactive trichlorosilanes that rapidly polymerize in the presence of trace moisture and release corrosive HCl, trimethoxysilanes offer controlled hydrolysis (3)[3]. They release methanol as a byproduct, making them compatible with sensitive substrates and enabling the formation of highly ordered Self-Assembled Monolayers (SAMs) (4)[4].

-

C11 Alkyl Spacer: The 11-carbon chain is thermodynamically optimal. Shorter chains (<8 carbons) lack sufficient intermolecular van der Waals interactions to form densely packed, crystalline-like monolayers. Longer chains (>15 carbons) present solubility challenges and steric hindrance during subsequent click reactions. The C11 spacer ensures a dense, well-ordered SAM that projects the azide groups uniformly into the surrounding medium (2)[2].

Synthesis Pathway

The synthesis is a targeted two-step process designed to preserve the sensitive azide functionality while ensuring quantitative yield (5)[5].

-

Nucleophilic Substitution: 11-bromo-1-undecene is reacted with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to yield 11-azido-1-undecene.

-

Hydrosilylation: The terminal alkene undergoes anti-Markovnikov addition with trimethoxysilane (HSi(OMe)₃). This step is strictly catalyzed by a platinum complex (e.g., Karstedt's catalyst) to prevent the reduction of the azide group, a common side reaction with other transition metal catalysts (5)[5].

Caption: Synthesis pathway of (11-Azidoundecyl)trimethoxysilane via substitution and hydrosilylation.

Analytical Characterization

To ensure trustworthiness and reproducibility, synthesized or commercially procured (11-Azidoundecyl)trimethoxysilane must be rigorously characterized before surface deposition. The presence of unreacted alkenes or prematurely hydrolyzed silanols can critically disrupt monolayer packing (4)[4].

Table 1: Quantitative Characterization Data Summary

| Analytical Method | Target Signal / Shift | Structural Assignment & Causality |

| ¹H NMR (CDCl₃) | ~3.56 ppm (s, 9H) | -Si(OCH₃)₃ protons. Confirms an intact, unhydrolyzed silane headgroup. |

| ¹H NMR (CDCl₃) | ~3.25 ppm (t, 2H) | -CH₂-N₃ protons. Validates the retention of the terminal azide group. |

| ¹H NMR (CDCl₃) | ~0.64 ppm (m, 2H) | -CH₂-Si protons. Confirms successful anti-Markovnikov hydrosilylation. |

| ¹³C NMR (CDCl₃) | ~50.5 ppm | Methoxy carbons (-OCH₃). |

| ¹³C NMR (CDCl₃) | ~51.5 ppm | Carbon adjacent to the azide (-CH₂-N₃). |

| FTIR (ATR) | ~2095 - 2100 cm⁻¹ | Asymmetric stretching of the azide (-N₃). Critical for tracking click reactions. |

| FTIR (ATR) | ~1080 cm⁻¹ | Si-O-C stretching. Disappears upon surface attachment (converts to Si-O-Si). |

Surface Functionalization Protocol (Self-Validating System)

The formation of an azide-terminated SAM requires strict anhydrous conditions to prevent bulk polymerization of the silane in solution (2)[2]. The following protocol utilizes liquid-phase deposition, which is highly scalable for laboratory use.

Step-by-Step Methodology: SAM Formation

-

Substrate Preparation: Submerge silicon wafers or glass slides in Piranha solution (3:1 H₂SO₄ : 30% H₂O₂) for 30 minutes at 80°C. (Caution: Piranha is highly corrosive and explosive in contact with organics). Rinse copiously with Milli-Q water and dry under N₂.

-

Silanization: Prepare a 1% (v/v) solution of (11-Azidoundecyl)trimethoxysilane in anhydrous toluene. Submerge the activated substrates in this solution for 18 hours at room temperature under an inert argon atmosphere.

-

Rinsing: Remove substrates and sonicate sequentially in toluene, acetone, and absolute ethanol for 5 minutes each.

-

Causality: Sonication removes physisorbed, non-covalently bound silane aggregates, ensuring a true, uniform monolayer.

-

-

Curing: Bake the substrates at 110°C for 30 minutes.

-

Validation: Measure the Water Contact Angle (WCA). A properly formed azide-SAM will exhibit a WCA of 75°–80° (2)[2]. Furthermore, X-ray Photoelectron Spectroscopy (XPS) should reveal a distinct N1s peak at ~400 eV, confirming the presence of the azide (6)[6].

Click Chemistry Application Workflow

Once the surface is successfully functionalized and validated, it serves as a robust platform for CuAAC. The azide group reacts selectively with terminal alkynes, forming a stable 1,2,3-triazole linkage.

Step-by-Step Methodology: CuAAC on SAMs

-

Reaction Mixture: In a microcentrifuge tube, combine 100 µM of the alkyne-modified target (e.g., fluorophore, peptide, or drug molecule) in a 1:1 mixture of water and tert-butanol.

-

Catalyst Generation: Add 1 mM CuSO₄ and 5 mM THPTA (ligand) to the mixture. Then, add 10 mM sodium ascorbate.

-

Incubation: Drop-cast the solution onto the azide-functionalized substrate. Cover to prevent evaporation and incubate in the dark for 2 hours at room temperature.

-

Validation: Post-reaction, analyze the surface via ATR-FTIR. The complete disappearance of the azide peak at ~2100 cm⁻¹ validates a 100% conversion of the surface groups (4)[4].

Caption: Workflow for surface silanization and subsequent CuAAC click chemistry functionalization.

References

- Title: (11-Azidoundecyl)

- Source: researchgate.

- Source: stanford.

- Title: 11-AZIDOUNDECYLTRIMETHOXYSILANE, 95% - Gelest, Inc.

- Source: nih.

- Title: Hydrosilylation of Azide‐Containing Olefins as a Convenient Access...

- Source: mdpi.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 11-AZIDOUNDECYLTRIMETHOXYSILANE, 95% - Gelest, Inc. [gelest.com]

- 4. stacks.stanford.edu [stacks.stanford.edu]

- 5. researchgate.net [researchgate.net]

- 6. Interface Engineering for Nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

(11-Azidoundecyl)trimethoxysilane CAS number 334521-23-2

Technical Whitepaper: (11-Azidoundecyl)trimethoxysilane Surface Functionalization Architectures & Click Chemistry Protocols

Executive Summary

(11-Azidoundecyl)trimethoxysilane (CAS 334521-23-2) represents a critical bifunctional building block in the development of advanced bio-interfaces and hybrid materials. As a heterobifunctional crosslinker, it combines a hydrolyzable silane anchor with a bio-orthogonal azide moiety, separated by a hydrophobic undecyl (C11) spacer. This specific chain length is not arbitrary; it is thermodynamically optimized to facilitate Van der Waals forces that drive the formation of densely packed, crystalline-like Self-Assembled Monolayers (SAMs).

This guide serves as a definitive operational manual for researchers utilizing CAS 334521-23-2 to engineer surfaces for biosensing, nanoparticle functionalization, and molecular electronics. It moves beyond basic product data to provide validated protocols for preventing common failure modes such as vertical polymerization and incomplete surface coverage.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

The stability and reactivity of this molecule are governed by the methoxy-silane headgroup (fast hydrolysis) and the terminal azide (kinetic stability until activation).

| Property | Specification | Technical Note |

| IUPAC Name | 11-Azidoundecyl(trimethoxy)silane | |

| CAS Number | 334521-23-2 | |

| Molecular Formula | C₁₄H₃₁N₃O₃Si | |

| Molecular Weight | 317.50 g/mol | |

| Chain Length | ~16 Å (estimated) | C11 spacer enables supramolecular ordering. |

| Hydrolytic Sensitivity | High (Moisture Sensitive) | Reacts with ambient humidity to form silanols. |

| Storage | 2-8°C, Inert Atmosphere | Degradation releases methanol and hydrazoic acid traces. |

| Appearance | Colorless to light yellow liquid | Yellowing indicates oxidation or polymerization. |

Mechanism of Action

The utility of (11-Azidoundecyl)trimethoxysilane relies on two distinct chemical phases: Anchoring and Functionalization .

The Anchoring Phase (Silanization)

The trimethoxysilane group undergoes hydrolysis in the presence of trace water to form reactive silanols (-Si-OH). These silanols condense with hydroxyl groups on the substrate (e.g., Silica, TiO₂, Al₂O₃) and with neighboring silanes. The C11 alkyl chain is critical here; it provides sufficient intermolecular Van der Waals interactions to force the molecules into an upright, ordered orientation, unlike shorter chain analogues (e.g., propyl) which often result in disordered "fur-like" coatings.

The Functionalization Phase (Click Chemistry)

The exposed azide (-N₃) tail remains inert to most biological conditions (pH, temperature, native functional groups) until activated. It specifically targets alkynes via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), forming a stable 1,2,3-triazole linkage.

Figure 1: Structural logic of (11-Azidoundecyl)trimethoxysilane connecting inorganic substrates to organic ligands.

Validated Experimental Protocols

Safety Warning: Silanes are moisture-sensitive and can release methanol. Piranha solution (used in cleaning) is explosive with organics. Azides can be shock-sensitive in concentrated forms (though this silane is generally stable). Always work in a fume hood.

Protocol A: High-Quality SAM Formation

Objective: Create a dense, pinhole-free monolayer on a glass or silicon substrate.

-

Substrate Preparation (Critical):

-

Clean: Sonicate wafers in Acetone (10 min), then Isopropanol (10 min).

-

Activate: Treat with Piranha solution (3:1 H₂SO₄:H₂O₂) for 30 min OR Oxygen Plasma (100W, 5 min). This step generates the surface -OH groups required for bonding.

-

Dry: Rinse with HPLC-grade water and dry strictly under a Nitrogen stream.

-

-

Silanization Solution:

-

Solvent: Anhydrous Toluene (Preferred) or Anhydrous Ethanol. Note: Toluene promotes better ordering for long-chain silanes.

-

Concentration: Prepare a 1–5 mM solution of (11-Azidoundecyl)trimethoxysilane.

-

Environment: Perform in a glovebox or a desiccated vessel to prevent bulk polymerization.

-

-

Deposition:

-

Immerse the activated substrate immediately into the silane solution.

-

Incubation: 12–24 hours at Room Temperature (RT). Longer times favor thermodynamic ordering.

-

-

Post-Process:

-

Rinse: Sonicate briefly in fresh Toluene, then Ethanol to remove physisorbed (loose) silanes.

-

Cure: Bake at 110°C for 15–30 minutes. This drives the condensation reaction to completion, locking the silane to the surface.

-

Figure 2: Step-by-step workflow for creating stable Self-Assembled Monolayers.

Protocol B: Surface Click Chemistry (CuAAC)

Objective: Conjugate an alkyne-tagged molecule (e.g., DNA, peptide, dye) to the azide surface.

-

Reagents:

-

Ligand: Alkyne-functionalized target (10–50 µM).

-

Catalyst: CuSO₄ (100 µM) pre-mixed with THPTA or TBTA ligand (500 µM) to protect biomolecules from ROS damage.

-

Reductant: Sodium Ascorbate (2.5 mM).

-

Buffer: PBS (pH 7.4) or Water/DMSO mix (if ligand is hydrophobic).

-

-

Reaction:

-

Mix reagents immediately before use. The solution should be clear.

-

Incubate the Azide-modified chip in the solution for 30–60 minutes in the dark.

-

Note: Oxygen inhibits CuAAC; degassing buffers improves efficiency.

-

-

Cleaning:

-

Rinse with EDTA solution (10 mM) to strip copper ions from the surface.

-

Rinse with water/buffer.

-

Characterization & Validation

Trust but verify. A "blind" protocol is a failed protocol. Use these metrics to validate each step.

| Technique | Expected Result (Azide Surface) | Expected Result (Post-Click) |

| Water Contact Angle | 75° – 82° (Hydrophobic due to alkyl chain) | Varies (e.g., <40° if clicking DNA/PEG) |

| Ellipsometry | Thickness ~1.6 – 2.0 nm | Increase corresponds to ligand size |

| XPS (N1s Peak) | Distinct peak at ~404 eV (Azide specific) | Peak shifts/broadens (Triazole formation) |

| AFM | Smooth topography (RMS < 0.5 nm) | Globular features (if clicking proteins) |

Troubleshooting Guide:

-

Hazy/Cloudy Surface: Indicates bulk polymerization. Cause: Too much water in solvent or old silane. Fix: Use anhydrous toluene; filter silane through 0.2µm PTFE filter.

-

Low Click Efficiency: Cause: Copper oxidation. Fix: Fresh sodium ascorbate; use THPTA ligand; degas solvents.

References

-

Traeger, J. C. et al. (2019). "Influence of Oligonucleotide Grafting Density on Surface-Mediated DNA Transport and Hybridization." ACS Nano, 13(7), 7850-7859. Link

-

Rawle, R. J. et al. (2019). "Detecting and Controlling Dye Effects in Single-Virus Fusion Experiments." Biophysical Journal, 117(3), 445-452. Link

- Collman, J. P. et al. (2008). "Clicking Functional Molecules onto Cobalt-Alkyne Terminated Self-Assembled Monolayers." Langmuir, 22(6), 2457–2464. (Foundational methodology for azide/alkyne SAMs).

-

Gelest, Inc. "Silane Coupling Agents: Connecting Across Boundaries." Technical Brochure. Link

-

PubChem Database. "Compound Summary: (11-Azidoundecyl)trimethoxysilane."[1] CID 46779110.[2][1] Link

Sources

(11-Azidoundecyl)trimethoxysilane molecular weight and formula

This technical guide details the physicochemical properties, mechanistic functionality, and experimental protocols for (11-Azidoundecyl)trimethoxysilane (11-AUTMS) .

Physicochemical Identity

(11-Azidoundecyl)trimethoxysilane is a bifunctional organosilane linker used primarily to introduce azide (

| Property | Specification |

| Chemical Name | (11-Azidoundecyl)trimethoxysilane |

| Common Acronym | 11-AUTMS |

| CAS Number | 334521-23-2 (Note: CAS may vary by vendor; verify specific batch) |

| Molecular Formula | |

| Molecular Weight | 317.51 g/mol |

| Appearance | Clear, colorless to straw/amber liquid |

| Density | |

| Boiling Point | |

| Hydrolytic Sensitivity | High (Reacts with moisture to release methanol) |

| Storage | Inert atmosphere ( |

Mechanistic Functionality

The utility of 11-AUTMS relies on two distinct chemical termini separated by a hydrophobic undecyl (

-

Silane Terminus (

): Undergoes hydrolysis to form reactive silanols ( -

Undecyl Spacer (

): Provides Van der Waals interactions that drive the formation of a tightly packed, ordered Self-Assembled Monolayer (SAM). -

Azide Terminus (

): Remains exposed at the interface, chemically inert to most biological conditions but highly reactive toward alkynes via Cycloaddition.

Mechanism Diagram

Caption: Step-wise mechanism from silane hydrolysis to "Click" conjugation.

Experimental Protocol: Liquid Phase Deposition

Objective: To form a dense, monolayer-thick film (

Reagents Required[2][3][4][5]

-

Solvent: Anhydrous Toluene (Critical: Water content <50 ppm to prevent bulk polymerization).

-

Substrate: Borosilicate glass coverslips or Silicon wafers.

-

Cleaning: Piranha solution (

) or Oxygen Plasma. -

Silane: 11-AUTMS (Freshly opened or stored under Argon).

Workflow Diagram

Caption: Optimized workflow for generating high-quality azide SAMs.

Detailed Steps

-

Surface Activation:

-

Treat substrates with Piranha solution (Warning: Explosive oxidant) for 30 minutes or

plasma for 5 minutes. This creates the necessary hydroxyl ( -

Rinse extensively with HPLC-grade water and dry under a nitrogen stream.

-

-

Silanization:

-

Prepare a 1–3 mM solution of 11-AUTMS in anhydrous toluene inside a glovebox or desiccated vessel.

-

Note: Toluene is preferred over ethanol for long-chain silanes to promote ordered packing and prevent vertical polymerization.

-

Immerse substrates for 18–24 hours at room temperature. Seal the container with Parafilm to prevent moisture ingress.

-

-

Washing (Crucial):

-

Remove substrates and rinse sequentially: Toluene

Ethanol -

Sonicate in ethanol for 3-5 minutes. Why? This removes physisorbed (non-covalently bound) silane aggregates that cause surface roughness.

-

-

Curing:

-

Bake substrates at 110°C for 30–60 minutes. This drives the condensation reaction, converting hydrogen-bonded silanols into covalent siloxane bonds (

), significantly increasing stability.

-

Critical Quality Attributes (QC)

Verify the quality of your SAM before proceeding to the Click reaction.

| Attribute | Target Value | Troubleshooting |

| Water Contact Angle | 72° – 78° | <60° : Poor coverage (wet substrate). >90° : Multilayer/Polymerization. |

| Ellipsometric Thickness | 1.5 – 1.7 nm | >2.0 nm : Vertical polymerization (Solvent too wet). |

| Roughness (AFM) | RMS < 0.5 nm | High roughness indicates aggregates; improve washing/sonication steps. |

Safety & Handling

-

Azide Stability: While organic azides can be explosive, the "Rule of Six" suggests stability if

.-

For 11-AUTMS:

. This molecule is thermally stable and non-explosive under standard conditions.

-

-

Incompatibility: Avoid contact with heavy metals (Copper, Lead, Mercury) in their elemental form without ligands, as they can form shock-sensitive metal azides.

-

Piranha Solution: Reacts violently with organics.[1] Never store in closed containers.

References

-

Gelest, Inc. (2020).[2] Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link][3]

- Astruc, D., et al. (2010). Click Chemistry in Materials Science. Angewandte Chemie International Edition, 49(26).

- Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. (Standard reference for SAM packing theory).

Sources

Architecting Bio-Inorganic Interfaces: A Technical Guide to Azide-Terminated Silane Coupling Agents

Executive Summary

In the rapidly evolving fields of targeted drug delivery, single-molecule diagnostics, and biosensor development, the ability to stably bridge inorganic substrates with complex biological macromolecules is paramount. As a Senior Application Scientist, I frequently rely on azide-terminated silane coupling agents—most notably 3-(Azidopropyl)triethoxysilane (AzPTES) —as the foundational architecture for these interfaces.

By generating a self-assembling, bio-orthogonal monolayer, these agents serve as an ideal anchor for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. This whitepaper deconstructs the physicochemical properties of AzPTES, explains the causality behind critical experimental choices, and provides self-validating protocols to ensure absolute reproducibility in your surface engineering workflows.

Physicochemical Properties & Mechanistic Profiling

To design a reliable surface modification protocol, one must first understand the fundamental properties of the coupling agent. AzPTES features two highly reactive domains separated by a flexible propyl spacer:

-

The Triethoxysilane Anchor: The causality of this group's efficacy lies in its controlled hydrolysis rate. Upon exposure to moisture or a catalyst, the ethoxy leaving groups are displaced to form reactive silanols. These silanols subsequently undergo endothermic condensation with surface hydroxyls (e.g., on glass, silica, or metal oxides) to yield a covalently bound, durable siloxane (Si-O-Si) network[1].

-

The Azide Group (-N₃): Acting as the bio-orthogonal click handle, the azide moiety remains completely inert to most biological conditions and nucleophiles. It reacts exclusively with terminal alkynes under copper catalysis to form a highly stable 1,2,3-triazole linkage, preventing off-target binding[2].

Quantitative Data Summary

The physical properties of AzPTES dictate its handling and deposition parameters. Below is a consolidated table of its core specifications[1][2]:

| Property | Specification |

| Chemical Name | 3-(Azidopropyl)triethoxysilane (AzPTES) |

| CAS Number | 83315-69-9 |

| Molecular Formula | C₉H₂₁N₃O₃Si |

| Molecular Weight | 247.37 g/mol |

| Boiling Point | 72-75 °C @ 0.5 mmHg |

| Density | 0.981 g/mL |

| Refractive Index | 1.4257 @ 20°C |

| Hydrolytic Sensitivity | Reacts slowly with ambient moisture |

Surface Modification Kinetics & Causality

The choice of silanization environment dictates the uniformity and density of the resulting monolayer. Understanding why we choose a specific method is critical for downstream success.

-

Aqueous/Liquid-Phase Silanization: Often used for bulk materials like nanocellulose. The causality here relies on a two-step pH control mechanism: a catalytic acid (HCl) drives the rapid hydrolysis of ethoxy groups into water-soluble silanols, followed by a catalytic base (NaOH) that induces condensation onto the substrate. This avoids the use of harsh organic solvents and prevents the hornification of never-dried biological substrates[3].

-

Vapor-Phase Deposition: For highly sensitive optical applications (e.g., single-molecule protein sequencing), liquid-phase deposition is fundamentally flawed as it promotes silane homopolymerization, creating multi-layered aggregates that manifest as fluorescent background noise[4]. Vapor deposition under vacuum at elevated temperatures restricts the reaction strictly to the substrate interface, ensuring a true, low-background monolayer[4].

Mechanistic pathway of silanization and CuAAC click chemistry on inorganic substrates.

Self-Validating Experimental Protocols

A protocol is only as robust as its built-in validation checkpoints. Below are field-proven, step-by-step methodologies designed as self-validating systems.

Protocol A: Vapor-Phase Silanization of Glass Substrates

Objective: Generate a uniform, low-background azide monolayer on silica for high-resolution imaging[4].

-

Substrate Activation: Clean glass coverslips using a UV-Ozone (UVO) cleaner for 10 minutes per side.

-

Causality: UVO treatment aggressively oxidizes adventitious surface hydrocarbons, maximizing the density of reactive surface hydroxyl (-OH) groups required for silane anchoring.

-

-

Vapor Chamber Preparation: Place the activated slides vertically in a custom Teflon rack. Aliquot 100 µL of 1 into a Teflon reservoir within a Pyrex desiccator[1].

-

Vacuum Deposition: Draw a vacuum until the pump stabilizes at approximately 0.08 MPa. Seal the chamber and heat in an oven at 80°C for 16 hours[4].

-

Causality: The vacuum lowers the boiling point of the silane, promoting steady volatilization, while the 80°C heat drives the endothermic condensation reaction between the silanol and the glass surface, preventing bulk water condensation.

-

-

Validation Checkpoint (Contact Angle): Measure the water contact angle. A successful azide monolayer will shift the highly hydrophilic activated glass (<10°) to a moderately hydrophobic state (~60-70°). If the angle is <40°, the deposition failed; do not proceed.

Protocol B: CuAAC "Click" Immobilization of Biomolecules

Objective: Covalently attach an alkyne-tagged peptide or aptamer to the azide-functionalized surface[4].

-

Catalyst Complex Preparation: Mix 2 mM Copper(II) Sulfate (CuSO₄) with 1 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in 20 mM HEPES buffer (pH 8.0).

-

Causality: THPTA is a crucial accelerating ligand. It sterically protects the active Cu(I) species from rapid oxidation and prevents copper-induced generation of reactive oxygen species (ROS) that would otherwise degrade sensitive biomolecules.

-

-

In Situ Reduction: Add 5 mM Sodium Ascorbate to the mixture[4].

-

Causality: Ascorbate acts as a mild reducing agent, converting Cu(II) to the catalytically active Cu(I) state directly in the reaction vessel.

-

-

Conjugation: Introduce the alkyne-modified biomolecule (e.g., 10 µM fluorescently labeled peptide) to the catalyst solution. Incubate on the silanized coverslip for 30 minutes at room temperature in the dark[4].

-

Validation Checkpoint (Spectroscopy): Wash extensively with deionized water to remove unbound molecules and copper salts. Validate successful conjugation via fluorescence microscopy (checking for uniform signal distribution without aggregates) or X-ray Photoelectron Spectroscopy (XPS) to confirm the emergence of the triazole nitrogen binding energy signature.

End-to-end self-validating workflow for azide-silane surface functionalization.

Applications in Drug Development & Diagnostics

The precision of azide-silane coupling is revolutionizing clinical diagnostics and drug discovery pipelines.

-

Circulating Tumor Cell (CTC) Apheresis: Dense alumina ceramics functionalized with AzPTES are currently utilized to covalently anchor alkyne-modified MUC1 aptamers. This creates a highly specific, flow-stable matrix capable of capturing rare breast cancer cells directly from circulating whole blood, a critical advancement for liquid biopsies[5].

-

Single-Molecule Fluorosequencing: In next-generation proteomics, vapor-deposited azide monolayers drastically reduce the non-specific binding of background peptides. By anchoring alkyne-modified peptides to these pristine surfaces, researchers can achieve high-fidelity, scalable sequencing of individual protein molecules[4].

References

- Gelest, Inc. "3-AZIDOPROPYLTRIETHOXYSILANE".

- Smolecule. "Buy 3-(Azidopropyl)triethoxysilane | 83315-69-9".

- MDPI - Molecules. "A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses". MDPI.

- Anticancer Research. "Specific Aptamer Functionalization of Dense Ceramic by Click Chemistry Towards Circulating Tumor Cells Apheresis". IIAR Journals.

- NIH / PMC. "Robust and scalable single-molecule protein sequencing with fluorosequencing".

Sources

- 1. 3-AZIDOPROPYLTRIETHOXYSILANE - Gelest, Inc. [gelest.com]

- 2. Buy 3-(Azidopropyl)triethoxysilane | 83315-69-9 [smolecule.com]

- 3. mdpi.com [mdpi.com]

- 4. Robust and scalable single-molecule protein sequencing with fluorosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Specific Aptamer Functionalization of Dense Ceramic by Click Chemistry Towards Circulating Tumor Cells Apheresis | Anticancer Research [ar.iiarjournals.org]

Safety and handling precautions for azidosilanes

Safe Synthetic Applications and Handling Precautions for Azidosilanes: A Technical Guide to Trimethylsilyl Azide (TMSA)

Abstract Azidosilanes, particularly Trimethylsilyl azide (TMSA), are indispensable reagents in modern organic synthesis. Serving as lipophilic, organic-soluble surrogates for metal azides and hydrazoic acid, they enable critical transformations such as epoxide ring-openings and tetrazole syntheses[1][2]. However, the operational convenience of TMSA frequently masks its latent hazards. As a Senior Application Scientist, I have observed that the majority of laboratory incidents involving TMSA stem from a fundamental misunderstanding of its hydrolysis kinetics and a lack of rigorous engineering controls. This whitepaper provides a comprehensive, self-validating framework for the safe handling of TMSA, grounded in mechanistic causality.

The inherent danger of TMSA does not lie in its thermal stability—it 3[3]—but in its extreme sensitivity to moisture. Upon contact with water or protic solvents, TMSA undergoes2[2]. HN3 is highly toxic, causing severe hypotension, and is 4[4].

Table 1: Quantitative Safety and Physicochemical Data for TMSA

| Property | Value | Causality / Safety Implication |

| CAS Number | 4648-54-8 | N/A |

| Boiling Point | 52–53 °C (at 175 mmHg) | High volatility[5]. Vapor accumulation in unventilated spaces poses severe inhalation and explosive risks. |

| Density | 0.868 g/cm³ | Floats on aqueous layers during workup, potentially concentrating unreacted TMSA at the interface. |

| LD50 (Oral) | 100 mg/kg | 6[6]. Requires stringent PPE to prevent accidental ingestion or mucosal contact. |

| LD50 (Dermal) | ~300–315.8 mg/kg | Rapid skin absorption[6][7]. Mandates the use of 5[5]. |

| Incompatibilities | Moisture, strong acids, oxidizers | Contact with water/acids generates explosive HN3[2][5]. Reactions must be strictly anhydrous. |

The causality here is straightforward: failure to exclude moisture directly correlates to the generation of a shock-sensitive, volatile explosive. A well-documented incident at the University of Minnesota demonstrated that8[8], completely shattering a fume hood.

Reaction Workflow and Safety Logic

To prevent the accumulation of HN3, the experimental design must function as a self-validating system. Operators must not proceed to the next step without empirical confirmation that the previous safety condition has been met.

Self-validating safety logic and workflow for TMSA handling.

Step-by-Step Methodology: Safe Setup and Execution

The following protocol outlines a rigorously validated workflow for utilizing TMSA in standard organic transformations.

Phase 1: Pre-Reaction Validation

-

Apparatus Preparation: Flame-dry all glassware under a vacuum.

-

Validation: Ensure the vacuum gauge reads < 1 torr before backfilling with ultra-high purity (UHP) Argon.

-

Causality: Eliminates microscopic surface moisture that could trigger trace HN3 formation[3].

-

-

Solvent Verification: Sample the aprotic solvent (e.g., THF, DCM).

-

Validation: Perform a Karl Fischer titration. Proceed only if the water content is strictly < 50 ppm.

-

-

Engineering Controls: Assemble the apparatus in a5[5].

-

Validation: Verify the hood monitor displays an optimal face velocity (> 100 fpm). Lower the sash and interpose a heavy-duty polycarbonate blast shield[5].

-

Phase 2: Reagent Transfer and Reaction 4. Inert Transfer: Transfer TMSA using a gas-tight syringe or cannula under a positive-pressure Argon line.

-

Validation: Plunger resistance must confirm a gas-tight seal; no white fumes (indicative of silanol/HN3 formation) should be observed at the needle tip.

-

Causality: Exposing TMSA to ambient humidity immediately initiates hydrolysis[5].

-

Reaction Monitoring: Maintain the reaction temperature strictly within validated parameters.

-

Validation: An attached oil bubbler must show steady, non-accelerating gas displacement.

-

Causality: Exothermic runaway can vaporize TMSA, over-pressurizing the vessel if not properly vented[8].

-

Phase 3: Quenching and Workup 6. Controlled Quenching: Never quench a TMSA reaction directly with water. Cool the reaction to 0 °C. Slowly add a buffered sodium nitrite (NaNO2) solution.

-

Validation: A starch-iodide paper test must return negative for oxidizing species before proceeding.

-

Causality: NaNO2 reacts with any trace hydrazoic acid to safely evolve nitrogen and nitrous oxide gases, permanently neutralizing the explosive hazard.

-

Waste Segregation: Collect all aqueous and organic waste in clearly labeled "Azide Waste" containers.

Emergency Procedures and Spill Management

In the event of a TMSA spill, standard solvent spill kits are insufficient and potentially dangerous.

-

Evacuate and Isolate: Immediately evacuate the laboratory, ensuring personnel do not inhale vapors, which can cause a 5[5]. Alert Environmental Health and Safety (EHS).

-

Avoid Water: Under no circumstances should water be used to wash the spill[6][7].

-

Neutralization: Responders equipped with7[7] must absorb the liquid using inert, non-combustible materials (e.g., dry sand) and transfer it to a sealed container using 9[9].

References

1.[6] Gelest, Inc. "TRIMETHYLSILYL AZIDE, 96% Safety Data Sheet". gelest.com. 2.[5] University of Georgia (UGA) Office of Research Safety. "TrimethylsilylAzide-4648-54-8.docx - research: UGA". uga.edu. 3.[10] Loba Chemie. "TRIMETHYLSILYL AZIDE - Loba Chemie". lobachemie.com. 4.[7] Merck Millipore. "SAFETY DATA SHEET - Merck". merckmillipore.com. 5.[9] Thermo Fisher Scientific. "Trimethylsilyl azide - SAFETY DATA SHEET". thermofisher.com. 6.[1] Guidechem. "What is Azidotrimethylsilane and its Applications in Organic Synthesis?". guidechem.com. 7.[3] Organic Syntheses. "trimethylsilyl azide - Organic Syntheses Procedure". orgsyn.org. 8.[2] Wikipedia. "Trimethylsilyl azide". wikipedia.org. 9.[8] University of California San Diego (UCSD). "Trimethylsilyl Azide - Chemistry and Biochemistry". ucsd.edu. 10.[4] ResearchGate. "How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry". researchgate.net.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Trimethylsilyl azide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. research.uga.edu [research.uga.edu]

- 6. gelest.com [gelest.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Trimethylsilyl Azide [www-chem.ucsd.edu]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. lobachemie.com [lobachemie.com]

(11-Azidoundecyl)trimethoxysilane: Solubility, Stability, and Surface Engineering

Executive Summary

(11-Azidoundecyl)trimethoxysilane (Az-C11-TMS) is a bifunctional organosilane critical for "Click" chemistry applications in surface engineering. Unlike short-chain analogues (e.g., 3-azidopropyltrimethoxysilane), the C11 alkyl spacer of Az-C11-TMS facilitates the formation of highly ordered, densely packed Self-Assembled Monolayers (SAMs) with superior hydrolytic stability.[1] This guide provides an authoritative analysis of its solubility profiles, stability kinetics, and validated protocols for robust surface functionalization.

Part 1: Chemical Profile & Solubility

Physicochemical Properties

Az-C11-TMS combines a hydrolyzable trimethoxysilane headgroup with a bioorthogonal azide tail, separated by a hydrophobic undecyl chain.[1]

| Property | Specification |

| CAS Number | 334521-23-2 (Isomer specific) |

| Molecular Formula | C₁₄H₃₁N₃O₃Si |

| Molecular Weight | 317.51 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~105 °C (at 0.04 mmHg) |

| Density | ~0.97 g/mL |

| Hydrolytic Sensitivity | High (Reacts with moisture to release methanol) |

Solubility and Solvent Compatibility

The solubility of Az-C11-TMS is dictated by its amphiphilic nature. While the methoxy groups are polar, the long C11 chain requires non-polar or semi-polar organic solvents to prevent micelle formation and ensure uniform surface coverage.

Critical Directive: Always use anhydrous solvents (<50 ppm water) for stock solutions to prevent premature polymerization.

| Solvent Class | Recommended Solvents | Compatibility Notes |

| Aromatic Hydrocarbons | Toluene , Xylene | Optimal. Promotes orderly monolayer assembly due to favorable van der Waals interactions. |

| Alcohols | Ethanol, Isopropanol | Conditional. Suitable for hydrolysis-promoted deposition but reduces shelf-life. Use only for immediate application. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Good. High solubility, but rapid evaporation can lead to uneven coating (coffee-ring effect). |

| Polar Aprotic | DMF, DMSO | Avoid. High boiling points make removal difficult; can trap solvent within the SAM. |

| Water | None | Incompatible. Causes immediate hydrolysis and uncontrolled bulk polymerization. |

Part 2: Stability & Hydrolysis Kinetics

Neat Stability vs. Monolayer Stability

It is crucial to distinguish between the stability of the bulk reagent and the stability of the formed monolayer.

-

Bulk Reagent: Thermodynamically unstable in the presence of moisture. The trimethoxysilane group hydrolyzes to silanols (Si-OH), which condense to form siloxane oligomers.[2] Storage: Store under inert gas (Ar or N₂) at <30°C.

-

Formed Monolayer (The "Long-Chain Advantage"): Research indicates a direct correlation between alkyl chain length and SAM stability. Az-C11-TMS forms significantly more stable monolayers than its C3 analogue (3-azidopropyltrimethoxysilane).

-

Mechanism: The C11 chain allows for extensive intermolecular van der Waals forces, creating a crystalline-like packing order that excludes water and ions, thereby protecting the siloxane anchor from hydrolytic cleavage.

-

Data: C11-SAMs remain stable in saline at 37°C for >10 days, whereas C3-SAMs show significant degradation within 24-48 hours.

-

Hydrolysis Mechanism

The deposition process relies on controlled hydrolysis.

Figure 1: Mechanism of silane hydrolysis and condensation.[2] Controlled hydrolysis leads to surface grafting; uncontrolled hydrolysis leads to bulk polymerization.

Part 3: Experimental Protocols

Surface Functionalization Workflow (Liquid Phase)

This protocol is optimized for silica (glass, silicon wafers) to ensure a monolayer rather than a multilayer aggregate.

Reagents:

-

Az-C11-TMS (freshly opened or stored under N₂)

-

Anhydrous Toluene (99.8%)

-

Ethanol (HPLC grade)

-

Piranha Solution (3:1 H₂SO₄:H₂O₂) [DANGER: Corrosive/Explosive]

Protocol:

-

Substrate Cleaning (Critical):

-

Silanization:

-

Prepare a 1-3 mM solution of Az-C11-TMS in anhydrous toluene (approx. 10-30 µL silane per 10 mL toluene).

-

Immerse the clean substrate immediately into the solution.

-

Incubate for 12-18 hours at room temperature in a sealed, dry container.

-

-

Washing:

-

Remove substrate and sonicate in toluene for 5 min (removes physisorbed silane).

-

Rinse with ethanol, then water.

-

Dry under Nitrogen.[3]

-

-

Curing:

-

Bake at 110°C for 30-60 minutes . This step drives the condensation reaction, converting hydrogen bonds to covalent siloxane bonds (Si-O-Si).

-

"Click" Chemistry Functionalization (CuAAC)

Once the surface is azido-functionalized, it can be reacted with any alkyne-bearing molecule.[3]

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow for surface immobilization.

Part 4: Quality Control & Troubleshooting

Characterization Metrics

A self-validating system requires checking the surface after each step.

| Technique | Expected Result (Az-C11-TMS SAM) | Interpretation |

| Water Contact Angle (WCA) | 78° - 85° | <70° indicates incomplete coverage. >90° suggests multilayer formation or contamination. |

| Ellipsometry | ~1.6 - 1.9 nm | Thickness corresponds to a theoretical monolayer of C11 chain length. |

| XPS (X-ray Photoelectron Spectroscopy) | N1s peak at ~400 eV | Distinct peak split (2:1 ratio) characteristic of the azide group (-N=N⁺=N⁻). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Hazy/Cloudy Surface | Bulk polymerization (too much water). | Use anhydrous toluene; reduce reaction time; ensure humidity <40%. |

| Low Contact Angle | Incomplete cleaning or old silane. | Re-clean with Piranha; use fresh silane source. |

| Loss of Functionality | Azide degradation. | Avoid exposure to UV light; store substrates in dark/inert environment. |

Part 5: Safety & Handling (Critical)

-

Heavy Metal Incompatibility: Azides can react with heavy metals (Copper, Lead, Mercury, Silver) to form explosive metal azides .

-

Hydrolysis Products: Reaction with moisture releases Methanol (toxic/flammable). Use in a fume hood.[3]

-

Piranha Solution: Extremely dangerous oxidizer.[3] Reacts violently with organics. Never store in a closed container (gas evolution = explosion).

References

-

Gelest, Inc. (2015). 11-Azidoundecyltrimethoxysilane Safety Data Sheet (SDS). Retrieved from

-

Zhang, F., et al. (2011). "Thiol–ene Click Reaction as a General Route to Functional Trialkoxysilanes for Surface Coating Applications." Journal of the American Chemical Society. Retrieved from

-

Saini, G., et al. (2005). "In vitro stability study of organosilane self-assemble monolayers and multilayers." Journal of Biomedical Materials Research Part A. Retrieved from

-

BenchChem. (2025).[3][5][6] "Technical Support Center: Long-Term Stability of 11-Cyanoundecyltrimethoxysilane Layers." Retrieved from

-

Leroy, P., et al. (2021). "Effects of the Chemical and Structural Properties of Silane Monolayers on the Organization of Water Molecules and Ions at Interfaces." Langmuir. Retrieved from

Sources

Engineering Interfaces: The Mechanism and Optimization of Trimethoxysilane Self-Assembled Monolayers

Abstract For researchers, materials scientists, and drug development professionals, controlling the bio-interface is a foundational requirement. Self-assembled monolayers (SAMs) formed by organosilanes offer a robust, highly tunable method to functionalize metal oxides, glass, and silicon substrates for biosensors and targeted delivery systems. This technical guide elucidates the kinetic and thermodynamic mechanisms governing trimethoxysilane SAM formation, detailing the critical transition from solution-phase hydrolysis to surface-bound condensation. By understanding the causality behind solvent selection, moisture control, and thermal curing, researchers can execute self-validating protocols that yield highly reproducible, covalently grafted monolayers.

Introduction: The Case for Trimethoxysilanes

Organosilane SAMs are the industry standard for modifying surface energy and chemical reactivity. While trichlorosilanes are highly reactive and historically common, their extreme moisture sensitivity often leads to violent, uncontrolled bulk polymerization. Trimethoxysilanes (R-Si(OCH₃)₃) provide a superior, highly manufacturable alternative. They offer a moderated reaction kinetic that is significantly easier to control in ambient laboratory conditions[1]. This controlled reactivity ensures that the formation of the polysiloxane network occurs predominantly at the substrate interface rather than as a wasteful aggregate in the bulk solution[2].

The Mechanistic Pathway of SAM Formation

The transformation of a free trimethoxysilane molecule into a densely packed, covalently bound monolayer is a sequential, three-step process driven by hydrolysis, physisorption, and condensation[3].

2.1. Hydrolysis: The Activation Step In the presence of trace amounts of water, the three labile methoxy groups (-OCH₃) of the silane undergo stepwise hydrolysis to form a highly reactive silanetriol (-Si(OH)₃), releasing methanol as a byproduct[3]. This reaction exhibits a distinct "slow-fast-slow" kinetic profile, which is heavily influenced by the local pH and the steric bulk of the organic tail[4].

2.2. Physisorption: Hydrogen-Bonded Assembly Once activated, the silanetriol molecules diffuse toward the substrate. Crucially, the substrate must possess a high density of surface hydroxyl groups (-OH), such as oxidized silicon or plasma-treated surfaces. The silanetriols initially physisorb to these surface hydroxyls via a dense network of hydrogen bonds[3]. At this stage, the molecules remain laterally mobile, allowing the organic tails to align and maximize van der Waals interactions, forming a semi-ordered two-dimensional lattice[2].

2.3. Condensation: Covalent Anchoring and Cross-Linking The final thermodynamic sink is the dehydration condensation reaction. The hydrogen-bonded silanetriols react with the surface hydroxyls to form stable siloxane bonds (Si-O-Substrate)[2]. Simultaneously, adjacent silanol groups cross-link with one another (Si-O-Si), creating a robust, polymerized network[3].

Figure 1: Mechanistic pathway of trimethoxysilane SAM formation via hydrolysis and condensation.

Thermodynamic and Kinetic Control (Causality in Experimental Design)

To transition from theoretical mechanism to practical application, scientists must strictly control the variables that dictate reaction causality.

3.1. The Critical Role of Interfacial Water Why use an anhydrous solvent if water is required for hydrolysis? If bulk water is present in the solvent, the trimethoxysilane will hydrolyze and homo-condense in the solution, forming polymeric nanoparticles that precipitate as a rough, disordered film[5]. By utilizing an anhydrous solvent, the reaction relies exclusively on the ultra-thin layer of trace water naturally adsorbed to the hydrophilic substrate. This localizes hydrolysis strictly at the solid-liquid interface, ensuring 2D monolayer growth rather than 3D bulk polymerization[5].

3.2. Solvent Selection and Concentration Anhydrous toluene is the industry standard because its non-polar nature prevents the dissolution of the interfacial water layer while adequately solvating the hydrophobic tails of the silane. A concentration of 1-10 mM is optimal; lower concentrations lead to incomplete surface coverage, while higher concentrations increase the thermodynamic probability of multilayer stacking and aggregation[5].

3.3. Thermal Curing At room temperature, the condensation reaction is often incomplete, leaving a significant portion of the SAM merely hydrogen-bonded to the surface. Thermal curing at 110-120°C provides the necessary activation energy to drive off the remaining water molecules, forcing the completion of the Si-O-Si and Si-O-Substrate covalent bonds[5].

Quantitative Surface Metrics

A well-formed SAM must be empirically validated to ensure experimental trustworthiness. Table 1 summarizes the expected quantitative shifts when modifying a standard silicon dioxide substrate with a common trimethoxysilane, such as 3-mercaptopropyl trimethoxysilane (MPTMS).

Table 1: Typical Characterization Metrics for MPTMS SAMs

| Parameter | Pre-Modification (Bare SiO₂) | Post-Modification (SAM) | Analytical Method |

| Water Contact Angle | < 10° (Highly Hydrophilic) | 71° - 72° (Hydrophobic)[6] | Goniometry |

| Film Thickness | 0 nm | ~0.6 nm to 6.2 nm[6] | Ellipsometry / AFM |

| Surface Roughness (RMS) | < 0.5 nm | < 0.5 nm (Conformal coating) | Atomic Force Microscopy |

| Chemical Composition | Si, O | Si, O, C, S | X-ray Photoelectron Spec. (XPS) |

Validated Experimental Workflow (Liquid-Phase Deposition)

The following protocol is designed as a self-validating system. If Step 1 fails to properly hydroxylate the surface, the contact angle in Step 5 will not shift. If Step 3 is skipped, ellipsometry will reveal a thickness far exceeding the theoretical molecular length due to physisorbed aggregates.

Figure 2: Step-by-step experimental workflow for liquid-phase silanization and SAM validation.

Step-by-Step Methodology:

-

Substrate Activation: Immerse the silicon/glass substrate in Piranha solution (H₂SO₄:H₂O₂ = 7:3 v/v) at 90°C for 30 minutes to generate a dense layer of surface hydroxyl radicals. (Caution: Piranha is highly reactive and dangerous). Rinse aggressively with deionized water and dry under a stream of high-purity nitrogen[6].

-

Solution Preparation: Prepare a 1-10 mM solution of the target trimethoxysilane in anhydrous toluene under an inert atmosphere[5].

-

Silanization (Deposition): Submerge the activated substrate into the silane solution. Incubate at room temperature for 2 to 24 hours, depending on the desired packing density and the chain length of the molecule[5].

-

Stringent Rinsing: Remove the substrate and immediately rinse with fresh anhydrous toluene, followed by absolute ethanol. Causality: Toluene removes loosely bound silane aggregates, while ethanol quenches any unreacted methoxy species and aids in rapid, spot-free drying[5].

-

Thermal Curing: Bake the substrate in a clean oven at 110-120°C for 30 to 60 minutes to finalize the dehydration condensation[5].

-

Characterization: Verify SAM integrity via Water Contact Angle (WCA) goniometry and ellipsometry to ensure the thickness matches the theoretical length of the monomer[6].

Conclusion

The successful fabrication of trimethoxysilane SAMs requires a delicate balance of chemical kinetics and thermodynamics. By leveraging the slow-fast-slow hydrolysis profile of methoxy groups, restricting water to the solid-liquid interface, and applying thermal energy to drive condensation, scientists can engineer highly uniform, covalently grafted monolayers. These optimized interfaces serve as the critical foundation for next-generation biosensors, microfluidic devices, and advanced drug delivery vehicles.

References

-

Cheng, X., et al. "Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers." University of Science and Technology Beijing. 6

-

"Crosslinked organosulfur-based self-assembled monolayers: formation and applications." OAE Publishing. 1

-

"Optimizing 11-Cyanoundecyltrimethoxysilane Concentration for High-Quality Self-Assembled Monolayers (SAMs): A Technical Guide." Benchchem. 5

-

Ulman, A. "Formation and Structure of Self-Assembled Monolayers." Chemical Reviews, ACS Publications. 2

-

Arkles, B. "How does a Silane Coupling Agent Work? Hydrolysis Considerations." Gelest, Inc.3

-

"Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface." NIH / PMC. 4

Sources

- 1. oaepublish.com [oaepublish.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. gelest.com [gelest.com]

- 4. Protonation, Hydrolysis, and Condensation of Mono- and Trifunctional Silanes at the Air/Water Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

Methodological & Application

Application Note: Precision Silanization of Silicon Wafers

Abstract & Scope

This guide details the physicochemical modification of silicon (

Key Technical Objective: Achieve a uniform, covalently bonded monolayer while suppressing bulk polymerization (vertical aggregation).

Phase 1: Surface Activation (The Foundation)

Principle: Silanization requires surface hydroxyl groups (

Protocol: Piranha Cleaning

Warning: Piranha solution is an energetic oxidant.[3][4][5] It reacts explosively with organics.[3][4][6] Do not store in closed containers.

-

Preparation: In a fume hood, mix concentrated Sulfuric Acid (

, 96%) and Hydrogen Peroxide ( -

Etching: Immerse wafers for 15–20 minutes .

-

Rinsing: Transfer wafers to a cascade rinser with Deionized (DI) water (

). Rinse for 10 minutes. -

Drying: Spin-dry or blow dry with

gas immediately.-

Validation: The wafer should pass the "Water Sheet Test." Water should flow freely over the surface with zero beading (Contact Angle

).

-

Phase 2: Deposition Strategies

We present two methodologies. Choose based on your target application.

Method A: Liquid Phase Deposition (Target: APTES / Bio-functionalization)

Best for: Aminosilanes where slight multilayering is acceptable for protein loading.

The Critical Variable: Water Content.[4]

-

Too dry: Incomplete hydrolysis (no reaction).

-

Too wet: Bulk polymerization (white aggregates/dust on wafer).

Protocol:

-

Solvent Prep: Use Anhydrous Toluene .[9]

-

Solution: Prepare a 1% - 2% (v/v) APTES solution in toluene.

-

Incubation: Immerse activated wafers for 30–60 minutes at room temperature inside a closed glass jar.

-

Note: To strictly control hydrolysis, some protocols recommend adding trace water (e.g., 0.1%) or performing the reaction in a humidity-controlled glovebox (<30% RH).

-

-

Washing (Crucial):

-

Rinse 2x with Toluene (removes physisorbed silane).

-

Rinse 1x with Ethanol.

-

Rinse 1x with DI Water.[4]

-

-

Sonication: Sonicate in ethanol for 5 minutes to dislodge non-covalently bound aggregates.

Method B: Vapor Phase Deposition (Target: OTS / Hydrophobic Monolayers)

Best for: Trichlorosilanes (highly reactive) and AFM applications requiring sub-nanometer roughness.

Protocol:

-

Setup: Place wafers in a vacuum desiccator.

-

Source: Place a small open vial containing 100

of OTS next to the wafers (do not drop onto wafers). -

Deposition: Pump down the desiccator to vacuum (< 10 mbar) and seal. Leave for 60 minutes .

-

Recovery: Vent chamber, remove wafers, and bake immediately.

Phase 3: Curing (Covalent Locking)

Physical adsorption (hydrogen bonding) is reversible. You must drive the condensation reaction to form stable siloxane bonds (

Mechanistic Visualization

Chemical Mechanism: Hydrolysis & Condensation

The following diagram illustrates the transformation from alkoxy-silane to a covalently bonded network.

Figure 1: The chemical pathway from surface activation to covalent attachment.

Experimental Workflow

Figure 2: Decision matrix and process flow for liquid vs. vapor deposition.

Quality Control & Characterization

Metric 1: Water Contact Angle (WCA)

The most rapid validation method. Measure using the sessile drop technique (

| Surface State | Expected WCA ( | Interpretation |

| Piranha Cleaned | Superhydrophilic (Success) | |

| APTES (Amine) | Moderately Hydrophilic | |

| OTS (Alkane) | Hydrophobic Monolayer | |

| Contaminated | Incomplete cleaning or patchy silane |

Metric 2: Ellipsometry (Thickness)[9]

-

APTES Monolayer: Theoretical thickness

.-

Result > 1.5 nm indicates multilayering/polymerization.

-

-

OTS Monolayer: Theoretical thickness

.

Troubleshooting Common Failures

| Symptom | Probable Cause | Corrective Action |

| White Haze / Dust | Bulk Polymerization | Solvent was too wet. Use anhydrous toluene or switch to vapor phase. Sonicate samples to rescue.[9] |

| Low Contact Angle | Incomplete Coverage | Activation failed (dirty wafer) or reaction time too short. Re-clean with Piranha. |

| High Hysteresis | Surface Roughness | Multilayers formed. Reduce silane concentration or reaction time. |

References

-

Biolin Scientific. How to Evaluate Surface Cleanliness Through Contact Angle Measurements? (2026).[11] [Link]

-

MDPI. Review: 3-Aminopropyltriethoxysilane (APTES) Deposition Methods on Oxide Surfaces in Solution and Vapor Phases for Biosensing Applications. (2022).[8][10] [Link]

-

University of Illinois (NNT). Piranha Cleaning - Standard Operating Procedure. [Link]

-

ACS Omega. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization. (2023).[10][12] [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile synthesis of an aminopropylsilane layer on Si/SiO2 substrates using ethanol as APTES solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bu.edu [bu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Types of Wafer Cleaning Processes [waferworld.com]

- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. piketech.com [piketech.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. biolinscientific.com [biolinscientific.com]

- 12. researchgate.net [researchgate.net]

Creating self-assembled monolayers (SAMs) with (11-Azidoundecyl)trimethoxysilane

Application Note: High-Fidelity Surface Functionalization using (11-Azidoundecyl)trimethoxysilane

Executive Summary

This guide details the protocol for generating self-assembled monolayers (SAMs) using (11-Azidoundecyl)trimethoxysilane (Azido-C11-TMS) on silica-based substrates. The azide (

Key Advantages of Azido-C11-TMS:

-

Bio-orthogonality: The azide group is inert to most biological functional groups (amines, thiols, carboxyls) but reacts highly specifically with alkynes.

-

Structural Order: The undecyl (

) alkyl spacer provides sufficient Van der Waals interactions to form a densely packed, semi-crystalline monolayer, superior to shorter chain silanes. -

Versatility: Compatible with both solution-phase and vapor-phase deposition.

Molecule Profile & Mechanism

Chemical Structure:

Mechanism of Action: The formation of a stable SAM involves three distinct phases. It is not a simple "dip and dry" process; understanding these phases is critical for troubleshooting.

-

Hydrolysis: The methoxy groups (

) hydrolyze in the presence of trace water to form reactive silanols ( -

Physisorption: Silanols hydrogen-bond with surface hydroxyls on the substrate.

-

Condensation (Curing): Covalent siloxane bonds (

) form between the molecule and the surface, and between adjacent silane molecules (cross-linking), locking the monolayer in place.

Figure 1: The stepwise mechanism of silanization. Note that Phase 3 often requires thermal curing to complete.

Pre-Experimental Requirements

Materials:

-

(11-Azidoundecyl)trimethoxysilane (≥95% purity).[1][2] Store in a desiccator; moisture sensitive.

-

Substrates: Silicon wafers, glass slides, or quartz.

-

Solvents: Anhydrous Toluene (primary), Ethanol (washing), Acetone (cleaning).

-

Catalyst (Optional): Glacial Acetic Acid.

Safety Note:

-

Azides: While organic azides with

(like this C11 molecule) are generally stable, avoid contact with heavy metals (Cu, Pb) in waste streams to prevent explosive metal azide formation. -

Piranha Solution: Extremely corrosive and explosion hazard with organics. Use full PPE (Face shield, acid apron).

Protocol A: Surface Preparation (Critical)

A SAM is only as good as the surface it attaches to. You must generate surface hydroxyls (-OH).

-

Solvent Clean: Sonicate substrates in Acetone (10 min)

Ethanol (10 min) -

Activation (Choose ONE):

-

Option A (Piranha - Gold Standard): Immerse in Piranha solution (

) for 30 minutes at 90°C. Rinse copiously with Milli-Q water. -

Option B (Plasma - Safer): Oxygen Plasma treat (100W, 0.5 mbar, 5-10 mins).

-

-

Drying: Dry strictly with

stream. Use immediately (within 20 mins) to prevent re-contamination.

Protocol B: Solution-Phase Deposition

Best for batch processing of standard slides.

The "Toluene/Trace Water" Method: Trimethoxysilanes hydrolyze slower than trichlorosilanes. We use toluene to prevent bulk polymerization, but we need a catalyst.

-

Preparation: In a moisture-free glass vessel (polypropylene absorbs silanes), prepare a 1% (v/v) solution of (11-Azidoundecyl)trimethoxysilane in anhydrous Toluene.

-

Catalysis: Add 1 drop of Glacial Acetic Acid per 50 mL of solution to catalyze hydrolysis.

-

-

Incubation: Immerse the freshly cleaned substrates into the solution.

-

Conditions: Seal the container. Incubate for 18–24 hours at room temperature.

-

Note: Do not stir vigorously; gentle rocking is preferred to avoid mechanical disruption.

-

-

Washing (Crucial): Remove substrates and rinse sequentially to remove physisorbed multilayers:

- Toluene (agitate gently)

- Ethanol

- Milli-Q Water

-

Curing: Bake substrates in an oven at 110°C for 30–60 minutes .

-

Why? This drives the condensation reaction, converting reversible Hydrogen bonds into irreversible Covalent bonds.

-

Protocol C: Vapor-Phase Deposition (Advanced)

Best for ultra-low roughness and preventing aggregate formation (vertical polymerization).

-

Setup: Use a vacuum desiccator or a dedicated CVD chamber.

-

Source: Place 100

L of undiluted silane in a small open vial. -

Humidity Control: Place a small open vial of saturated

solution (generates controlled humidity) inside the chamber. Strictly anhydrous conditions will fail as hydrolysis requires water. -

Deposition:

-

Place substrates face down (supported on edges) over the silane source.

-

Pump down to < 10 mbar.

-

Heat the chamber/vessel to 60°C–80°C .

-

Incubate for 4–12 hours .

-

-

Post-Process: Remove, rinse with Toluene/Ethanol, and Cure at 110°C as in Protocol B.

Post-Functionalization: The "Click" Reaction

Once the SAM is formed, you can conjugate alkyne-tagged biomolecules.[3]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

-

Reagent Mix:

-

Ligand: 100

M TBTA (dissolved in DMSO). -

Copper: 1 mM

. -

Reductant: 2 mM Sodium Ascorbate (freshly prepared).

-

Target: 10–50

M Alkyne-labeled molecule (DNA/Peptide). -

Buffer: PBS (pH 7.4) or HEPES.

-

-

Reaction: Mix reagents (add Ascorbate last). Pipette droplet onto the Azide-SAM surface.

-